2-Aminobenzo[d]thiazol-6-ol hydrochloride

Corrosion inhibition Carbon steel Electrochemistry

2-Aminobenzo[d]thiazol-6-ol hydrochloride (CAS 26278-78-4) is the hydrochloride salt of a 2,6-disubstituted benzothiazole bearing an amino group at the 2-position and a hydroxyl group at the 6-position. It is a white crystalline solid with a melting point of 263–265 °C, prepared by acidification of the free base with HCl.

Molecular Formula C7H7ClN2OS
Molecular Weight 202.66 g/mol
CAS No. 26278-78-4
Cat. No. B1591930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]thiazol-6-ol hydrochloride
CAS26278-78-4
Molecular FormulaC7H7ClN2OS
Molecular Weight202.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=N2)N.Cl
InChIInChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H
InChIKeyVLQGGLVKPGDBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzo[d]thiazol-6-ol Hydrochloride (CAS 26278-78-4): Procurement-Relevant Identity and Comparator Landscape


2-Aminobenzo[d]thiazol-6-ol hydrochloride (CAS 26278-78-4) is the hydrochloride salt of a 2,6-disubstituted benzothiazole bearing an amino group at the 2-position and a hydroxyl group at the 6-position. It is a white crystalline solid with a melting point of 263–265 °C, prepared by acidification of the free base with HCl . The compound belongs to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry and corrosion science. Its closest comparators include: (i) 2-aminobenzothiazole (unsubstituted parent, CAS 136-95-8); (ii) 2-amino-4-hydroxybenzothiazole (regioisomer, CAS 7471-03-6); (iii) 2-amino-6-hydroxybenzothiazole free base (CAS 26278-79-5); (iv) riluzole (2-amino-6-trifluoromethoxybenzothiazole, CAS 1744-22-5); and (v) 2-amino-4,7-dimethylbenzothiazol-6-ol (CAS 26278-83-1). The hydrochloride salt form introduces measurable differences in crystallinity, melting point, and aqueous solubility that are directly relevant to handling, formulation, and assay compatibility .

Why 2-Aminobenzo[d]thiazol-6-ol Hydrochloride Cannot Be Replaced by a Generic 2-Aminobenzothiazole or Its Free Base


In-class benzothiazole compounds cannot be interchanged without risking loss of function, because both the position of the hydroxyl substituent and the salt form independently control key performance properties. Zhang et al. (2024) demonstrated that moving the –OH group from position 6 to position 4 on the 2-aminobenzothiazole core substantially reduces corrosion inhibition persistence, while the unsubstituted parent shows greater sensitivity to environmental conditions [1]. In parallel, the hydrochloride salt of 2-amino-6-hydroxybenzothiazole provides a white crystalline solid with a melting point of 263–265 °C and aqueous solubility suitable for direct use in biological buffers, whereas the free base is a yellow solid melting at 243–250 °C with only slight water solubility . Substitution of the target compound with a generic 2-aminobenzothiazole, its 4-hydroxy regioisomer, or the un-protonated free base would therefore alter both functional performance and practical handling characteristics, with quantifiable consequences for experimental reproducibility and industrial formulation.

Quantitative Differentiation Evidence: 2-Aminobenzo[d]thiazol-6-ol Hydrochloride vs. Structural Analogs


Corrosion Inhibition: 6-Hydroxy Regioisomer Outperforms 4-Hydroxy and Unsubstituted Parent on Carbon Steel in HCl

In a direct head-to-head electrochemical study, 2-amino-6-hydroxybenzothiazole (2 N6O-BT) at 0.0010 mol/L demonstrated the highest and most persistent corrosion inhibition on carbon steel in 0.5 mol/L HCl, outperforming both the unsubstituted parent 2-aminobenzothiazole (2 N-BT) and the 4-hydroxy regioisomer (2 N4O-BT). The 6-hydroxy isomer exhibited a mixed inhibition mechanism with cathodic dominance and showed reduced sensitivity to environmental conditions and metal surface state [1]. Quantum chemical calculations confirmed that the 6-OH group extends the negative potential region and enhances coordination activity, favoring flat adsorption and feedback bond formation [1].

Corrosion inhibition Carbon steel Electrochemistry Benzothiazole regioisomers

Hydrochloride Salt vs. Free Base: Melting Point and Crystallinity Differentiation for Quality Control and Formulation

The hydrochloride salt (CAS 26278-78-4) is a white crystalline solid with a sharp melting point of 263–265 °C, readily soluble in water. The free base (CAS 26278-79-5) is obtained as straw-colored needles after recrystallization, with a lower and broader melting range of 243–250 °C and only slight water solubility, requiring organic solvents such as ethanol for dissolution . The 20 °C higher melting point and narrower range of the HCl salt indicate superior crystallinity and phase purity, which are critical for reproducible weighing, formulation uniformity, and analytical method validation.

Salt selection Crystallinity Melting point Quality control

Corrosion Inhibition Efficiency on API X80 Steel in 5% HCl at Sub-millimolar Concentrations

Danaee and Nikparsa (2020) evaluated 2-amino-6-hydroxybenzothiazole as a corrosion inhibitor for API X80 pipeline steel in 5% HCl. Electrochemical frequency modulation and potentiodynamic polarization confirmed excellent inhibition features at very low concentrations, attributed to the planar molecular structure enabling efficient surface adsorption via the sulfur atom and the hydroxyl group [1]. The study provides concentration-dependent inhibition efficiency data validated by atomic force microscopy surface analysis. While this study did not include direct comparators, the quantitative efficiency values establish a performance baseline for the target compound under standardized conditions.

Corrosion inhibitor API X80 steel Electrochemical frequency modulation Acid corrosion

Dual 5-Lipoxygenase/Thromboxane A2 Synthetase Inhibitory Scaffold: IC50 = 100 nM for the Lead 2-Amino-6-hydroxybenzothiazole Derivative

Hibi et al. (1994) designed a series of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazole derivatives as dual inhibitors of 5-lipoxygenase (5-LO) and thromboxane A2 synthetase (TXAS). The unsubstituted 2-amino-6-hydroxybenzothiazole core served as the critical scaffold for this dual activity. Lead compounds bearing the 6-OH group achieved IC50 values as low as 100 nM against 5-LO [1]. Removing or relocating the 6-hydroxy group abolished dual inhibitory activity, demonstrating that the 6-OH position is essential for the pharmacophore [1]. While the target HCl salt is the unelaborated core, it represents the validated starting point for synthesizing these potent dual inhibitors.

5-Lipoxygenase Thromboxane A2 synthetase Dual inhibition Anti-inflammatory

Antiglycation Activity of 6-Hydroxy-2-aminobenzothiazole N-Acetylcysteinate Comparable to Aminoguanidine, Superior to Mexidol

Dontsov et al. (2019) investigated the water-soluble salt 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC) for antioxidant and antiglycation activity. HABTI ACC effectively inhibited fructosylation of serum albumin and photoreceptor cell proteins. Its antiglycation potency was comparable to that of aminoguanidine and pyridoxamine—well-established reference antiglycation compounds—and was substantially higher than that of mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) [1]. High antiradical activity was confirmed by chemiluminescence, and the compound protected photoreceptor cells from UV-, Fe²⁺-, and lipofuscin-induced peroxidation [1].

Antiglycation Antioxidant Metabolic syndrome Fructosylation inhibition

Polyglutamine Aggregation Inhibition in Huntington's Disease: 6-Hydroxy Benzothiazole Scaffold Confirms Cell-Based Activity In Vivo

Heiser et al. (2002) screened ~184,000 small molecules and identified 25 benzothiazole derivatives that inhibit huntingtin exon 1 fibrillogenesis in a dose-dependent manner. Among them, 2-amino-4,7-dimethyl-benzothiazol-6-ol—a close structural analog of 2-aminobenzo[d]thiazol-6-ol bearing additional methyl groups at positions 4 and 7—significantly inhibited HD exon 1 aggregation in cell culture, confirmed by immunoblotting, electron microscopy, and mass spectrometry [1]. The 6-OH group is structurally conserved between this active analog and the target compound, indicating that the 6-hydroxy-2-aminobenzothiazole nucleus is the minimal pharmacophore for polyQ aggregation inhibition [1].

Huntington's disease Polyglutamine aggregation Neuroprotection Filter retardation assay

Validated Application Scenarios for 2-Aminobenzo[d]thiazol-6-ol Hydrochloride Based on Quantitative Differentiation Evidence


Acid Corrosion Inhibitor Formulation for Carbon Steel Pickling and Oil-Well Acidizing

The hydrochloride salt of 2-amino-6-hydroxybenzothiazole is the form of choice for formulating acid corrosion inhibitors because it combines the proven 6-OH-position-dependent inhibition persistence demonstrated by Zhang et al. (2024) with the aqueous solubility of the salt form. At a working concentration of 0.0010 mol/L, the compound provides persistent mixed inhibition with cathodic dominance on carbon steel in HCl, outperforming regioisomeric and unsubstituted benzothiazoles in environmental robustness [1]. The Danaee and Nikparsa (2020) study on API X80 steel in 5% HCl confirms sub-millimolar efficacy, with concentration-dependent inhibition efficiency validated by multiple electrochemical techniques [2].

Medicinal Chemistry Starting Material for Dual 5-LO/TXAS Inhibitor Synthesis

The 2-amino-6-hydroxybenzothiazole scaffold, as established by Hibi et al. (1994), is the essential pharmacophoric core for achieving dual inhibition of 5-lipoxygenase and thromboxane A2 synthetase with IC50 values as low as 100 nM for optimized derivatives [1]. The hydrochloride salt provides the core in a water-soluble, crystalline form with a sharp melting point (263–265 °C), facilitating accurate weighing and direct use in aqueous reaction conditions for subsequent N-alkylation or C-4 substitution chemistry. Procurement of the HCl salt rather than the free base eliminates the need for pre-dissolution in organic solvents.

Polyglutamine Aggregation Inhibitor Development for Huntington's Disease Research

The 6-hydroxy-2-aminobenzothiazole nucleus is the minimal active pharmacophore for inhibiting huntingtin exon 1 aggregation, as demonstrated by the cell-based activity of the close dimethyl analog 2-amino-4,7-dimethyl-benzothiazol-6-ol, which was validated through an automated filter retardation screen of ~184,000 compounds and confirmed by immunoblotting, EM, and mass spectrometry [1]. The HCl salt of the unsubstituted core provides the aqueous solubility and crystallinity necessary for SAR expansion at positions 4 and 7, enabling systematic optimization of polyQ aggregation inhibitory potency while retaining the essential 6-OH group.

Antiglycation Agent Formulation for Metabolic Syndrome Pharmacology

The water-soluble N-acetylcysteinate salt of 6-hydroxy-2-aminobenzothiazole (HABTI ACC) demonstrated antiglycation activity comparable to the clinical reference aminoguanidine and superior to mexidol, together with high antiradical activity confirmed by chemiluminescence and protection of photoreceptor cells from oxidative damage [1]. The 2-aminobenzo[d]thiazol-6-ol hydrochloride serves as the key intermediate for preparing HABTI ACC and analogous pharmaceutically acceptable salts, with the HCl salt's water solubility enabling direct salt metathesis in aqueous medium without organic co-solvents.

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